N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-12-3-4-13(2)14(11-12)21-17-15-16(20-6-5-19-15)22-18(23-17)24-7-9-25-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUJIKHGPORCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine precursors under controlled conditions.
Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced to the pteridine core.
Attachment of the dimethylphenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Table 1: Comparison with Naphthalene-Carboxamide Analogues
*LogP values estimated using fragment-based methods (e.g., Moriguchi method).
Morpholine-Containing Derivatives
Morpholine-substituted compounds, such as N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (), demonstrate the versatility of morpholine in modifying electronic and steric properties. Key observations:
- Morpholine’s role : The morpholine ring can act as a hydrogen-bond acceptor, improving solubility and membrane permeability. However, its electron-donating nature may reduce binding affinity in certain targets compared to electron-withdrawing groups (e.g., fluorine) .
- Scaffold differences : Pyrimidine-sulfonamide derivatives () and pteridin-amines exhibit distinct pharmacophoric features. The pteridine core’s planar structure may facilitate intercalation or π-π stacking in biological targets, unlike sulfonamide-based scaffolds .
Table 2: Morpholine-Substituted Analogues
Substituent Electronic Effects
Electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance PET inhibition in naphthalene-carboxamides (). In contrast, the 2,5-dimethylphenyl group in the target compound is electron-donating, which may reduce PET-inhibiting efficacy but improve stability against metabolic oxidation.
Biological Activity
N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine, a synthetic organic compound classified within the pteridine family, exhibits potential biological activity due to its unique structural features. This compound is characterized by the presence of a morpholine ring and a 2,5-dimethylphenyl group, which may influence its interactions with biological targets.
Chemical Structure and Properties
- IUPAC Name : N-(2,5-dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine
- Molecular Formula : C18H20N6O
- Molecular Weight : 336.391 g/mol
- CAS Number : 946218-07-1
The compound's structure includes a pteridine core, which is a bicyclic compound composed of fused pyrimidine and pyrazine rings. The morpholine moiety contributes to the compound's solubility and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, potentially influencing processes such as neurotransmitter synthesis and cellular signaling.
Key Enzymatic Interactions
- Dihydropteridine reductase : This enzyme is crucial for the regeneration of tetrahydrobiopterin (BH4), a cofactor for several aromatic amino acid hydroxylases. Inhibition of this enzyme may lead to altered levels of neurotransmitters such as dopamine and serotonin.
- Nitric oxide synthase (NOS) : The compound may also interact with NOS, affecting nitric oxide production, which plays a significant role in vascular biology and neurotransmission.
Pharmacological Studies
Research has indicated that compounds with pteridine structures can exhibit various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective activities. Specific studies on this compound have shown promise in:
- Anti-tumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific kinases involved in cancer progression.
- Neuroprotective Effects : By modulating neurotransmitter levels, it may provide protective effects against neurodegenerative diseases.
Case Studies
Several studies have explored the biological implications of similar pteridine derivatives:
- Study on Pteridine Derivatives : A study published in PubMed highlighted that pteridine derivatives can influence dopamine synthesis by modulating GTP cyclohydrolase I activity, which is critical for BH4 synthesis .
- Anti-Cancer Research : Research focusing on pteridine analogs demonstrated their potential as inhibitors of cancer cell proliferation through various signaling pathways .
Comparative Analysis
The unique structural features of this compound set it apart from other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2,5-dimethylphenyl)-2-(piperidin-4-yl)pteridin-4-amine | Piperidine instead of morpholine | Potentially similar but with different binding affinities |
| N-(2,5-dimethylphenyl)-2-(pyrrolidin-4-yl)pteridin-4-amine | Pyrrolidine ring | Varies in solubility and receptor interaction |
| N-(2,5-dimethylphenyl)-2-(azepan-4-yl)pteridin-4-amine | Azepane structure | May exhibit distinct pharmacokinetic properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for incorporating morpholine and pteridine moieties into N-aryl derivatives like N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pteridine core via cyclocondensation of pyrimidine precursors. Morpholine is introduced via nucleophilic substitution or Buchwald-Hartwig amination. For example, details analogous morpholinyl-substituted quinazoline derivatives synthesized using Pd-catalyzed coupling or reflux with morpholine in ethanol. Key steps include optimizing reaction temperature (e.g., 80–100°C) and catalysts (e.g., Pd(PPh₃)₄) to achieve yields >70% . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by IR (C=N, N-H stretching at ~1600 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–8.2 ppm) are critical .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons from the 2,5-dimethylphenyl group appear as singlet/multiplet signals in δ 6.5–7.5 ppm. The morpholine ring protons resonate as triplets (δ 3.5–3.8 ppm, CH₂-O) and multiplets (δ 2.4–2.8 ppm, CH₂-N). The pteridine NH group typically shows a broad singlet near δ 8.5–9.5 ppm .
- IR : Key peaks include C=N stretching (~1600 cm⁻¹), N-H bending (~1500 cm⁻¹), and morpholine C-O-C absorption (~1100 cm⁻¹) .
- MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the calculated molecular weight (e.g., ~350–400 g/mol for analogous compounds in ).
Q. What are the standard protocols for crystallographic analysis of morpholine-containing heterocycles?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. highlights SHELX's robustness for small-molecule refinement, including handling hydrogen bonding and torsional angles. For example, demonstrates analyzing dihedral angles (e.g., 12.8° between pyrimidine and aryl planes) and hydrogen bonds (N–H⋯N, C–H⋯O) to confirm molecular conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for morpholinyl-pteridine derivatives?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Strategies include:
- Variable-temperature NMR : To detect conformational flexibility (e.g., coalescence of NH signals).
- DFT Calculations : Compare optimized geometries with crystallographic data (e.g., dihedral angles in ).
- Complementary Techniques : Use 2D NMR (COSY, NOESY) to validate spatial proximity of protons .
Q. What strategies optimize the biological activity of this compound analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the aryl group (e.g., electron-withdrawing vs. donating groups) and morpholine ring (e.g., replace with piperazine). shows that 4-chlorophenyl derivatives exhibit higher bioactivity due to enhanced lipophilicity .
- Solubility Optimization : Introduce polar groups (e.g., hydroxyl, sulfonamide) while monitoring logP values (e.g., discusses sulfonamide analogs) .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the stability and crystallinity of this compound?
- Methodological Answer : Crystallographic analysis () reveals weak C–H⋯π and C–H⋯O interactions stabilize the lattice. For example, the methyl group (C61) acts as a donor to fluorinated aryl rings, forming polymeric chains. Computational tools (Mercury, CrystalExplorer) can quantify interaction energies (~2–5 kJ/mol) to predict packing efficiency .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Reaction Scalability : Transition from batch to flow chemistry to control exothermic steps (e.g., cyclocondensation).
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .
- Regioselectivity : Use directing groups (e.g., boronate esters) to minimize byproducts during morpholine incorporation .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across different batches of the compound?
- Methodological Answer :
- Purity Assessment : Use HPLC-MS (≥95% purity) to detect trace impurities (e.g., unreacted morpholine).
- Polymorphism Screening : Perform DSC and PXRD to identify crystalline forms with varying bioavailabilities .
- Biological Replicates : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
